molecular formula C15H13N3O4S2 B2511953 4-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886939-44-2

4-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2511953
CAS No.: 886939-44-2
M. Wt: 363.41
InChI Key: DTRFKOKIFNKGNX-UHFFFAOYSA-N
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Description

4-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including anti-inflammatory, anti-cancer, and anti-bacterial activities.

Scientific Research Applications

Electrophysiological Activity

Research has shown that compounds related to 4-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide demonstrate promising electrophysiological activity. For instance, studies on N-substituted imidazolylbenzamides or benzene-sulfonamides, which share structural similarities, have indicated potency in in vitro Purkinje fiber assays, comparable to known class III agents used in cardiac arrhythmia treatments (Morgan et al., 1990).

Antimicrobial and Antibacterial Properties

Derivatives of 1,3,4-oxadiazole, a core component of the compound , have been studied extensively for their antimicrobial properties. These studies demonstrate moderate to significant antibacterial activities against both Gram-negative and Gram-positive bacteria, and some also show antifungal properties (Khalid et al., 2016).

Biological Studies and Crystal Structure

Investigations into the crystal structures and biological activities of 4,5-dihydro-1,3,4-oxadiazole derivatives reveal potential for antioxidant and antibacterial applications, particularly against Staphylococcus aureus. These compounds, including variations similar to this compound, demonstrate noteworthy biological activities (Karanth et al., 2019).

Anticancer Evaluation

Some derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their anticancer activity against various cancer cell lines, indicating potential applications in cancer research and treatment. These compounds have shown moderate to excellent anticancer activity in comparison to established reference drugs (Ravinaik et al., 2021).

Corrosion Inhibition Properties

Research on 1,3,4-oxadiazole derivatives has also explored their corrosion inhibition capabilities for mild steel in sulphuric acid, highlighting their potential application in material science and engineering. These studies involve assessing the compounds' ability to form protective layers on metal surfaces, which is crucial in preventing corrosion (Ammal et al., 2018).

Properties

IUPAC Name

4-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S2/c1-2-24(20,21)11-7-5-10(6-8-11)13(19)16-15-18-17-14(22-15)12-4-3-9-23-12/h3-9H,2H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRFKOKIFNKGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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